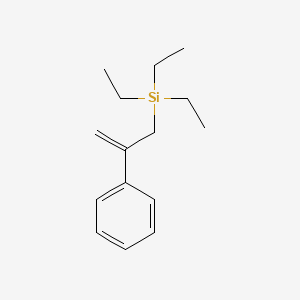
Triethyl(2-phenylprop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 2-phenylprop-2-en-1-yl group and three ethyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-phenylprop-2-en-1-yl)silane typically involves the hydrosilylation of phenylpropyne with triethylsilane in the presence of a catalyst. The reaction conditions often include the use of a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like platinum, rhodium, or palladium.
Major Products Formed
The major products formed from these reactions include silyl ethers, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of silyl ethers and as a reducing agent.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Triethyl(2-phenylprop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom acts as a nucleophile, attacking electrophilic centers in organic molecules, leading to the formation of stable silyl ethers or other organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler organosilicon compound with three ethyl groups bonded to a silicon atom.
Phenylsilane: Contains a phenyl group bonded to a silicon atom along with hydrogen atoms.
Trimethylsilane: Contains three methyl groups bonded to a silicon atom.
Uniqueness
Triethyl(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the 2-phenylprop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This unique structure allows for specific applications in organic synthesis and material science .
Properties
CAS No. |
104014-97-3 |
|---|---|
Molecular Formula |
C15H24Si |
Molecular Weight |
232.44 g/mol |
IUPAC Name |
triethyl(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3 |
InChI Key |
LLDMRWCSMDCDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















